![molecular formula C8H7N3O2 B1359199 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1138444-24-2](/img/structure/B1359199.png)

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

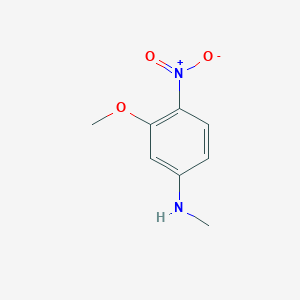

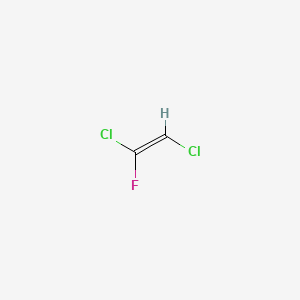

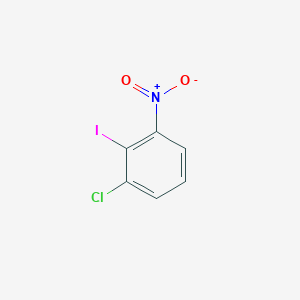

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with the empirical formula C8H7N3O2 . It is part of the imidazole group, which is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular weight of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is 177.16 . The SMILES string representation of its structure is Cn1cnc2cc(cnc12)C(O)=O .Applications De Recherche Scientifique

Antiviral Research

Imidazo[4,5-b]pyridine derivatives have been studied for their antiviral properties against a range of viruses such as human coronaviruses, influenza virus subtypes, respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus . The specific compound could potentially be used in the synthesis of new antiviral agents targeting these viruses.

Cancer Research

In cancer research, excessive angiogenesis is a hallmark of late-stage cancers. Imidazo[4,5-b]pyridine derivatives have been explored for their potential to inhibit angiogenesis, which is crucial for tumor growth and metastasis . The compound could be part of studies aiming to develop new cancer therapies by targeting angiogenic pathways.

Antimicrobial Development

The synthesis of new imidazo[4,5-b]pyridine derivatives is an important pathway in developing antimicrobial agents. These compounds are explored for their effectiveness against various bacterial strains and could lead to the development of new antibiotics .

Chemical Synthesis

As a chemical reagent, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is used in proteomics research and can be involved in various synthetic pathways to create specialized molecules for further study or application .

Biochemical Research

This compound may also serve as a biochemical tool in research studies to understand cellular processes or as a building block in the synthesis of more complex molecules that can be used in various biochemical assays .

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors .

Mode of Action

It’s known that organic inhibitors like this compound generally work through adsorption on the surface of mild steel .

Biochemical Pathways

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: may influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Imidazo[4,5-b]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

It’s known that imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .

Propriétés

IUPAC Name |

3-methylimidazo[4,5-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-4-10-6-2-5(8(12)13)3-9-7(6)11/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPELOYZLVAHJOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629482 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

CAS RN |

1138444-24-2 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)